Bienvenue dans la boutique en ligne BenchChem!

Fh-510

sigma receptor binding affinity receptor selectivity

FH-510 (CAS 139304-28-2) is a carbazole-derived small molecule identified as a potent and selective ligand for sigma (σ) recognition sites in mammalian brain. Its hydrochloride salt (5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole monohydrochloride) was developed at Taisho Pharmaceutical through systematic structural modification of apomorphine scaffolds, yielding a compound with nanomolar sigma affinity and minimal off-target binding at dopamine D2 and phencyclidine (PCP) sites.

Molecular Formula C22H31ClN2
Molecular Weight 358.9 g/mol
CAS No. 139304-28-2
Cat. No. B158601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFh-510
CAS139304-28-2
Synonyms5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol
5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole
FH 510
FH-510
Molecular FormulaC22H31ClN2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl
InChIInChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H
InChIKeyNSLYKDHGJLVNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FH-510: A High-Potency, Selective Sigma Ligand for Neuroscience and Radioligand Development


FH-510 (CAS 139304-28-2) is a carbazole-derived small molecule [1] identified as a potent and selective ligand for sigma (σ) recognition sites in mammalian brain [2]. Its hydrochloride salt (5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole monohydrochloride) was developed at Taisho Pharmaceutical through systematic structural modification of apomorphine scaffolds, yielding a compound with nanomolar sigma affinity and minimal off-target binding at dopamine D2 and phencyclidine (PCP) sites [3].

Why FH-510 Cannot Be Reliably Interchanged with Haloperidol, NE-100, or Other Sigma Ligands


Sigma receptor ligands exhibit widely divergent selectivity profiles, subtype discrimination, and in vivo pharmacology despite nominal 'sigma ligand' classification. FH-510 possesses a unique carbazole scaffold [1] that confers sigma-subtype discrimination distinguishing it from haloperidol (nonselective sigma/D2 agent) and NE-100 (structurally dissimilar sigma-1-preferring antagonist). As the quantitative evidence below demonstrates, FH-510 exhibits a 260-fold binding preference for (+)-3-PPP-labeled sites over DTG-labeled sites [2], 14-fold greater in vivo potency than BMY-14802 [3], and >200-fold sigma-over-D2 selectivity [1] — parameters that cannot be reproduced by simply purchasing any sigma ligand.

FH-510 Procurement Evidence: Quantified Differentiation Against Sigma Ligand Comparators


FH-510 Matches Haloperidol's Sigma Binding Potency While Achieving Superior Receptor Selectivity

In [3H](+)-3-PPP displacement assays using rat brain membranes, FH-510 inhibited sigma binding with an IC50 of 4.8 ± 1.0 nM (n=4), comparable to haloperidol's IC50 of 2.2 ± 0.2 nM (n=3) in the same study [1]. However, unlike haloperidol — which is a potent D2 antagonist with clinical antipsychotic use — FH-510 lacked significant affinity for dopamine D2 and phencyclidine binding sites at concentrations up to 10⁻⁷ M [1]. In a separate comprehensive selectivity panel, FH-510 showed IC50 >1000 nM at D2 receptors versus 4.6 nM at sigma receptors, yielding a selectivity ratio exceeding 217 [2].

sigma receptor binding affinity receptor selectivity

FH-510 Exhibits 260-Fold Preferential Binding to (+)-3-PPP Sigma Sites Over DTG Sigma Sites

In rat brain membrane binding assays, FH-510's inhibitory effect on [3H](+)-3-PPP binding was 260 times more potent than its effect on [3H]DTG binding [1]. Scatchard analysis revealed that FH-510 inhibited [3H](+)-3-PPP binding in a competitive manner, while its inhibition of [3H]DTG binding was noncompetitive [1]. This demonstrates that FH-510 preferentially binds to and discriminates between pharmacologically distinct sigma binding site populations, with (+)-3-PPP-labeled sites (associated with sigma-1 pharmacology) being the preferred target.

sigma-1 receptor sigma-2 receptor binding site discrimination

FH-510 Demonstrates 14-Fold Superior In Vivo Potency Over BMY-14802 in Sigma-Mediated Behavioral Model

When administered orally to mice, FH-510 suppressed (+)-SKF10,047-induced stereotyped behavior — a sigma-receptor-mediated behavioral endpoint — with an ED25 value of 0.54 mg/kg [1]. In the same experimental paradigm, the reference sigma ligand BMY-14802 ((+)-α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol) required an ED25 of 7.6 mg/kg [1]. This represents a 14-fold greater in vivo potency for FH-510 compared to BMY-14802, demonstrating that FH-510's in vitro sigma binding translates into a commensurately stronger functional in vivo response.

in vivo pharmacology behavioral model sigma antagonist activity

[3H]FH-510 Validated as a High-Affinity Radioligand with Kinetic Parameters Suitable for Receptor Binding Studies

[3H]FH-510 demonstrated saturable, reversible binding to guinea-pig brain membranes with a dissociation constant (Kd) of 6.0 ± 0.63 nM and a Bmax of 1763.3 ± 177.4 fmol/mg protein [1]. Kinetic analysis yielded an association rate constant (k+1) of 0.23 min⁻¹·nM⁻¹ and a dissociation rate constant (k-1) of 0.081 min⁻¹ [1]. Crucially, the rank order of Ki values for structurally diverse sigma ligands displacing [3H]FH-510 was highly correlated with that for [3H](+)-3-PPP displacement [1], confirming that [3H]FH-510 labels the same pharmacologically relevant sigma site population. Binding was not influenced by histaminergic, dopaminergic, adrenergic, serotonergic, or cholinergic agents at 10⁻⁷ M [1].

radioligand binding receptor kinetics sigma receptor quantification

Carbazole Scaffold of FH-510 Confers Superior Sigma/D2 Selectivity Over Non-Methylated and Cyclic Amino Structural Analogs

Systematic SAR evaluation of carbazole analogs revealed that FH-510 (compound 8a) achieved sigma IC50 of 4.6 nM with D2 IC50 >1000 nM, yielding a sigma/D2 selectivity window exceeding 217-fold [1]. Replacement of the dipropylamino group with cyclic amines (8b-8d, pyrrolidino/piperidino/morpholino) or diisopropyl (8e) decreased sigma affinity. Removal of the 5,8-dimethyl substituents (compound 8g: sigma IC50 = 9.2 nM; D2 IC50 = 710 nM) reduced sigma potency by 2-fold and selectivity by over 70-fold [1]. These data confirm that the specific N,N-dipropylaminoethyl side chain combined with the 5,8-dimethylcarbazole core of FH-510 is optimized for maximal sigma affinity and D2 selectivity.

structure-activity relationship selectivity optimization carbazole analogs

Validated Application Scenarios for FH-510 in Sigma Receptor Research and Assay Development


Sigma-1-Preferring Pharmacological Tool for Functional Discrimination of Sigma Binding Site Subtypes

FH-510's 260-fold preferential binding to (+)-3-PPP-defined sites over DTG-defined sites, with competitive kinetics at the former and noncompetitive kinetics at the latter [1], makes it uniquely suited for functional studies requiring pharmacological discrimination between sigma binding site subtypes. Researchers designing experiments to parse sigma-1-mediated from sigma-2-mediated cellular effects can use FH-510 as a sigma-1-preferring probe, a capability that DTG (nonselective sigma-1/sigma-2 ligand) or haloperidol (mixed sigma/D2 activity) cannot provide.

Radioligand Binding Assay Program Using Validated [3H]FH-510 for Sigma Receptor Quantification

The fully characterized binding kinetics of [3H]FH-510 — saturable reversible binding, Kd of 6.0 nM, Bmax of ~1.76 pmol/mg protein, and validated correlation with [3H](+)-3-PPP displacement pharmacology [1] — support its deployment as a radioligand for quantitative receptor autoradiography, saturation binding analysis, and competition binding screens. The demonstrated inertness to dopaminergic, serotonergic, adrenergic, histaminergic, and cholinergic agents at 100 nM [1] ensures minimal nonspecific interference, reducing data variability in high-throughput screening workflows.

In Vivo Behavioral Pharmacology Requiring High Oral Bioavailability and Potency

FH-510's ED25 of 0.54 mg/kg (oral) in the (+)-SKF10,047 stereotyped behavior model [1] demonstrates oral bioavailability and central nervous system penetration, supporting its use in rodent behavioral pharmacology studies targeting sigma receptor-mediated endpoints. The 14-fold potency advantage over BMY-14802 (ED25 = 7.6 mg/kg) [1] reduces compound consumption, enables lower dosing volumes, and permits wider dose-response curve characterization within a given compound supply — a key procurement consideration for multi-arm preclinical studies.

Sigma Receptor Reference Standard in D2-Excluding Selectivity Profiling Panels

FH-510's >217-fold sigma/D2 selectivity window [1] positions it as a reference sigma ligand for receptor selectivity profiling panels where exclusion of D2 cross-reactivity is mandatory. When screening novel chemical entities for sigma-mediated activity, FH-510 provides a high-confidence comparator that avoids the confounding D2 pharmacology inherent to haloperidol-based benchmarks [2], reducing false-positive attribution of D2-mediated effects to sigma engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fh-510

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.